2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide
Description
2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a synthetic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a butyl group at position 4 and a thioether-linked acetamide moiety. The N-(2,3-dimethoxybenzyl) substituent on the acetamide group introduces steric bulk and polar methoxy groups, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-4-5-13-25-17-10-6-7-12-19(17)32(27,28)24-22(25)31-15-20(26)23-14-16-9-8-11-18(29-2)21(16)30-3/h6-12H,4-5,13-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDKNPINAHYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . MRGX2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the activation of downstream signaling pathways, thereby modulating the physiological processes controlled by MRGX2.
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a member of the thiadiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 435.6 g/mol. Its structure includes a benzo[e][1,2,4]thiadiazin core linked to a dimethoxybenzyl acetamide moiety. The presence of the thiadiazine ring and various functional groups is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps that may include:
- Formation of the thiadiazine ring.
- Introduction of the butyl group.
- Coupling with the dimethoxybenzyl acetamide.
Specific reaction conditions and reagents vary across studies but generally require careful control to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 50 μg/mL against various bacterial strains .
- The structural features of thiadiazines are associated with enhanced interactions with microbial enzymes.
Anticancer Activity
Studies have demonstrated potential anticancer effects:
- Compounds with similar structures have shown inhibitory activity against cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) .
- The mechanism often involves the inhibition of specific pathways crucial for tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the modulation of inflammatory mediators:
- Research suggests that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins .
Case Studies
Several case studies highlight the biological activities of this compound and its analogs:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Alkyl Chain Impact: The butyl group in the target compound increases molecular weight by ~14 Da compared to the propyl analog and ~60 Da relative to the ethyl derivative . Propyl and ethyl analogs may exhibit faster metabolic clearance due to shorter hydrocarbon chains .
Aromatic Substituent Differences :
- The 2,3-dimethoxybenzyl group (target compound and propyl analog) introduces polar methoxy groups, which could facilitate hydrogen bonding with biological targets. In contrast, the 2-ethyl-6-methylphenyl group in the ethyl analog is more lipophilic, favoring hydrophobic interactions.
Synthetic Considerations :
- Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, describes the use of substituted o-phenylenediamine and aldehydes to form benzimidazole intermediates, which may parallel the synthesis of benzothiadiazine derivatives via analogous cyclization steps .
Research Findings and Implications
While the provided evidence lacks explicit pharmacological data for the target compound, insights can be inferred from structural trends:
- Bioavailability : The butyl group’s lipophilicity may enhance blood-brain barrier penetration compared to shorter-chain analogs, a critical factor in central nervous system-targeted therapies.
- Receptor Binding : Methoxy groups on the benzyl moiety (target compound) could interact with polar residues in enzyme active sites, as seen in related benzothiazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
